Enzyme Inhibition Potency: Fab‑001 IC50 Values Against S. aureus and E. coli FabI Versus Triclosan
Fab‑001 (MUT056399) inhibits S. aureus FabI with an IC50 of 12 nM and E. coli FabI with an IC50 of 58 nM [1]. In contrast, the widely used FabI inhibitor triclosan exhibits IC50 values of approximately 2 μM (2,000 nM) against wild‑type E. coli FabI, rising to approximately 10 μM against the FabIG93V mutant variant . Fab‑001 is thus approximately 34‑fold more potent than triclosan against E. coli FabI (58 nM versus 2,000 nM) and achieves sub‑100 nM potency against both staphylococcal and enterobacterial FabI enzymes.
| Evidence Dimension | FabI enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | S. aureus FabI: 12 nM; E. coli FabI: 58 nM |
| Comparator Or Baseline | Triclosan: E. coli FabI IC50 ≈ 2 μM (2,000 nM); FabIG93V mutant ≈ 10 μM |
| Quantified Difference | Fab‑001 is 34‑fold more potent than triclosan against E. coli FabI (58 nM versus 2,000 nM); 167‑fold difference relative to S. aureus FabI (12 nM versus ~2,000 nM) |
| Conditions | In vitro enzyme inhibition assay; NADH consumption measurement |
Why This Matters
Triclosan's micromolar potency limits its utility as a benchmark FabI inhibitor in biochemical assays; Fab‑001 provides nanomolar potency, reducing compound consumption and enabling robust detection in high‑throughput screening formats.
- [1] Escaich S, Prouvensier L, Saccomani M, et al. The MUT056399 inhibitor of FabI is a new antistaphylococcal compound. Antimicrob Agents Chemother. 2011;55(10):4692-4697. doi:10.1128/AAC.01248-10 View Source
